molecular formula C10H11ClFN2 B12358183 5-Fluorotryptamine, HCl

5-Fluorotryptamine, HCl

Cat. No.: B12358183
M. Wt: 213.66 g/mol
InChI Key: ZGXHTHAJRPDDHE-UHFFFAOYSA-N
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Description

5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is an analog of tryptamine, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its role as a partial agonist at 5-HT3 receptors, making it significant in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine. One common method includes the reaction of tryptamine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The product is then purified through crystallization or chromatography to obtain 5-Fluorotryptamine hydrochloride .

Industrial Production Methods: Industrial production of 5-Fluorotryptamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .

Scientific Research Applications

5-Fluorotryptamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

5-Fluorotryptamine hydrochloride acts as a partial agonist at 5-HT3 receptors. It binds to these receptors and partially activates them, leading to a moderate increase in receptor activity. This partial agonism is due to the size and electronegativity of the fluorine atom at the 5 position of the tryptamine molecule. The compound’s interaction with 5-HT3 receptors involves the displacement of [3H]granisetron binding, with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 for 5-HT3A and 5-HT3AB receptors, respectively .

Comparison with Similar Compounds

Uniqueness: 5-Fluorotryptamine hydrochloride is unique due to its specific interaction with 5-HT3 receptors, influenced by the size and electronegativity of the fluorine atom. This makes it a valuable tool in pharmacological research and potential therapeutic applications .

Properties

Molecular Formula

C10H11ClFN2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H11FN2.Cl/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;

InChI Key

ZGXHTHAJRPDDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCN.[Cl]

Origin of Product

United States

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